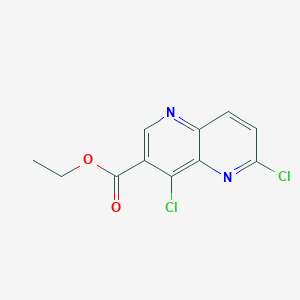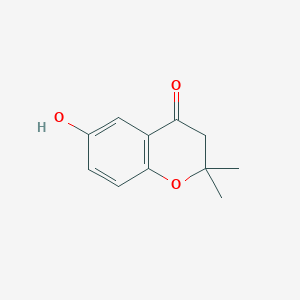
6-羟基-2,2-二甲基色满-4-酮
描述
6-Hydroxy-2,2-dimethylchroman-4-one, also known as Trolox, is a synthetic compound used in scientific research for its antioxidant properties. It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .科学研究应用
1. 药理活性:
- 6-羟基-2,2-二甲基色满-4-酮衍生物,如 2,2‐二甲基色满,已被研究其对胰腺 β 细胞胰岛素释放的抑制作用和对血管平滑肌细胞的松弛作用。这些生物反应被认为反映了与特定离子通道的相互作用,特别是 ATP 敏感钾通道 (Pirotte et al., 2017)。
2. 结构和化学表征:
- 该化合物的结构已经确定,突出了其作为某些化学反应中副产物的潜力。其分子结构具有半椅式构象的吡喃环和氢键模式,已经阐明 (Jha et al., 2000)。
3. 合成和生物活性:
- 研究探索了从各种底物合成 2,2-二甲基色满-4-酮,并评估了它们的生物活性,包括它们作为大麻素受体配体的潜在作用 (Morales et al., 2013)。
4. 化学多样性增强:
- 对海洋真菌曲霉 terreus 的研究已经鉴定了与 6-羟基-2,2-二甲基色满-4-酮结构相关的化合物。这些化合物对各种癌细胞表现出细胞毒性,并表现出很强的 α-葡萄糖苷酶抑制作用,表明其潜在的治疗应用 (Sun et al., 2018)。
5. 真菌代谢物合成:
- 从 6-氨基-2,2-二甲基色满-4-酮开始,已经实现了天然真菌代谢物(如乳色满)的合成。这种合成有助于确认天然存在的化合物的结构 (Kamat et al., 2013)。
6. 抗氧化和抗菌活性:
- 从各种来源分离的化合物,其结构与 6-羟基-2,2-二甲基色满-4-酮相似,已显示出抗氧化和抗菌特性。这些活性提供了对其在药理应用中的潜在用途的见解 (Zheng et al., 2009; Lin et al., 2000)。
7. 复杂天然化合物的合成:
- 研究探索了合成包含 2,2-二甲基色满骨架的复杂天然和合成化合物的的方法。这些化合物表现出一系列生物活性,使其在药物发现中具有重要意义 (Omoregbee et al., 2020)。
8. 药用化学中的作用机制:
- 研究已经研究了 2,2-二甲基色满在胰岛素分泌和平滑肌细胞上的合成和生物效应,并将它们与参考 ATP 敏感钾通道激活剂进行比较。这项研究提供了对其潜在治疗应用的见解 (Florence et al., 2014)。
作用机制
- Chromanone is structurally related to chromone, but it lacks the C2-C3 double bond. It consists of a benzene nucleus (ring A) fused with dihydropyran (ring B). This minor structural difference gives rise to diverse biological activities .
- The primary targets of chromanone vary depending on its specific analogs. For instance:
- Antiparasitic Activity : Analog compounds like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one inhibit pteridine reductase-1, showing significant activity against Trypanosoma brucei and Leishmania infantum .
- Other Activities : Chromanone analogs exhibit a wide range of effects, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Target of Action
属性
IUPAC Name |
6-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWPLCLDSMHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393259 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31366-85-5 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


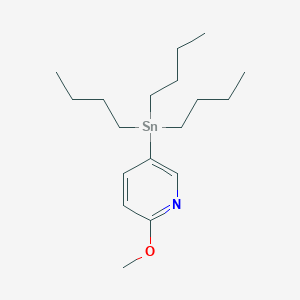
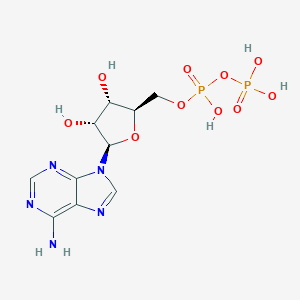
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)

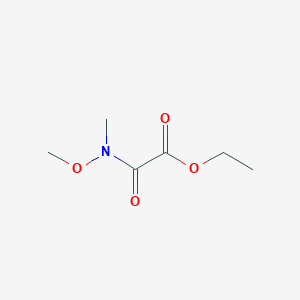
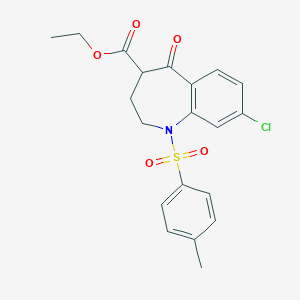

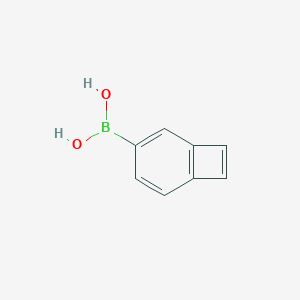

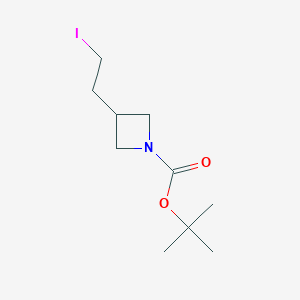
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
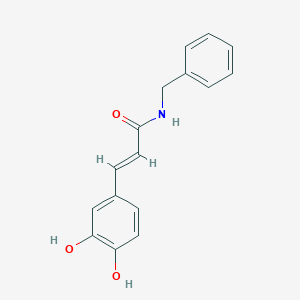
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
